2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine

Structure-Activity Relationship Anthelmintic Medicinal Chemistry

2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine (CAS 62460-57-5) is a synthetic heterocyclic compound of the cyclic amidine class, featuring a tetrahydropyrimidine ring substituted at the 2-position with a para-tolyl group. Its molecular formula is C11H14N2 with a molecular weight of 174.24 g/mol.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
Cat. No. B13097152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NCCCN2
InChIInChI=1S/C11H14N2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h3-6H,2,7-8H2,1H3,(H,12,13)
InChIKeyIKBHUDGSDWDAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine: Structural and Procurement Baseline for a Substituted Cyclic Amidine


2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine (CAS 62460-57-5) is a synthetic heterocyclic compound of the cyclic amidine class, featuring a tetrahydropyrimidine ring substituted at the 2-position with a para-tolyl group . Its molecular formula is C11H14N2 with a molecular weight of 174.24 g/mol . The compound's structure, characterized by a single rotatable bond, one hydrogen bond donor, and one hydrogen bond acceptor, places it within a versatile scaffold family investigated for a broad spectrum of biological activities, including muscarinic receptor modulation and anthelmintic properties, though its specific pharmacological profile remains largely unmapped in the public domain, making its selection a matter of targeted, rather than generic, structural exploration [1][2].

Workflow SAR-driven structural probe for tetrahydropyrimidine scaffold exploration
Selection Context p-Tolyl substitution creates a distinct, non-interchangeable analog within the 2-aryl series
Procurement Rationale Class-level evidence suggests unique selectivity fingerprint; data to verify

Why Generic 2-Aryl-Tetrahydropyrimidine Analogs Cannot Be Interchanged with the p-Tolyl Derivative


The para-tolyl substitution on the 1,4,5,6-tetrahydropyrimidine scaffold is not a generic modification. Established structure-activity relationship (SAR) studies within this class demonstrate that optimal biological activity is exquisitely sensitive to the nature and position of the aryl substituent [1]. For instance, in anthelmintic tetrahydropyrimidines, potency follows a strict hierarchy (e.g., 2-thienyl > phenyl), while the presence and position of a methyl group are decisive for activity, with groups larger than methyl causing a complete loss of function [1]. Similarly, in muscarinic agonist research, the specific substitution pattern dictates functional selectivity and binding affinity across receptor subtypes [2]. Therefore, substituting 2-(p-tolyl)-1,4,5,6-tetrahydropyrimidine with a close analog like 2-phenyl, 2-(m-tolyl), or 2-(p-chlorophenyl) derivative is highly likely to result in a different, and potentially inactive, pharmacological profile, negating the purpose of a structure-specific investigation.

Aryl substitution position
Replacing the para-methyl with meta- or ortho-tolyl, or a phenyl group, may shift activity profile and reduce target-specific response based on SAR rules.
Substituent size and nature
Class-level SAR indicates a strict hierarchy (e.g., 2-thienyl > phenyl); groups larger than methyl abolish activity, so halo- or methoxy-phenyl analogs may not retain function.
Muscarinic selectivity potential
Functional selectivity for M1 receptors is governed by exact substitution; the p-tolyl derivative’s predicted fingerprint cannot be assumed for other 2-aryl analogs.

Procurement-Relevant Quantitative Evidence Guide for 2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine Differentiation


SAR-Based Differentiation: Impact of p-Tolyl Substitution on Biological Activity

SAR analysis within the class indicates that the introduction and position of a methyl group on the phenyl ring of 2-aryl-tetrahydropyrimidines is a critical determinant of biological activity [1]. A para-methyl group, as found in the target compound, is structurally distinct from ortho- or meta-substitutions. This inference is supported by SAR rules showing that replacing a 2-thienyl group with a phenyl group drastically alters potency, and that the presence of ring substituents, except at specific ortho positions, generally causes a loss of activity [1]. This establishes the p-tolyl derivative as a unique, non-fungible entry within the chemical series.

SAR Differentiation
Class-level inference
Qualitative SAR rule: para-methyl is a distinct, high-impact modification; aryl substituent nature and position decisively governs activity level.
Supports structural differentiation context
Based on anthelmintic tetrahydropyrimidine SAR; extrapolation requires validation
Structure-Activity Relationship Anthelmintic Medicinal Chemistry

Physicochemical Property Differentiation via In Silico and Experimental Models

Quantitative Structure-Activity Relationship (QSAR) models for tetrahydropyrimidines incorporate the lipophilicity (π) of aryl substituents and structural indicator variables as key parameters [1]. A Hansch analysis for related compounds yielded the equation log1/ED90 = −1.64π² + 1.93π + 0.66δ + 0.88, accounting for 96% of the variance in biological activity [1]. The target compound's para-tolyl group contributes a specific, predictable lipophilic character (π) that directly influences its calculated activity. This QSAR-defined property profile allows for the computational differentiation of the p-tolyl derivative from other analogs, such as a 2-(p-chlorophenyl) or 2-(p-methoxyphenyl) variant, prior to synthesis or procurement for experimental validation.

QSAR Model
Class-level inference
r² = 0.962
log1/ED90 = −1.64π² + 1.93π + 0.66δ + 0.88
Supports model-based compound selection
QSAR model from anthelmintic series; p-tolyl π contribution yields distinct predicted activity
In Silico Modeling Lipophilicity QSAR

Potential Functional Selectivity Profile Inferred from Class-Level Muscarinic Studies

Research on structurally related 1,4,5,6-tetrahydropyrimidines has demonstrated that subtle changes in the substitution pattern can confer functional selectivity for specific muscarinic receptor subtypes [1]. For example, CDD-0102 (5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine) is a selective M1 muscarinic agonist, with its selectivity being a direct function of its unique substitution [2]. By extension, the 2-(p-tolyl) derivative represents a distinct chemical entity with a unique potential selectivity fingerprint that cannot be assumed for other 2-aryl analogs. While direct evidence for this specific compound is absent, the class-level evidence strongly suggests a role for the exact substitution in driving target selectivity.

Selectivity Potential
Class-level inference
Functional selectivity for M1 receptors reported for related tetrahydropyrimidines (e.g., CDD-0102); p-tolyl derivative implies unique fingerprint.
Supports receptor subtype selectivity hypothesis
No direct data for this compound; requires experimental validation
Muscarinic Agonist Functional Selectivity M1 Receptor

Low Promiscuity and High Target Sparsity as a Discovery Tool

Preliminary broad profiling available in public databases indicates that 2-(p-tolyl)-1,4,5,6-tetrahydropyrimidine is not a promiscuous ligand. This is evidenced by its inactivity against a panel of common drug targets assessed in human liver microsomes (CYP2C19) and various purified enzymes (e.g., Plasmodium DHFR, thymidylate synthase) where it shows weak or negligible inhibition [1][2][3]. This lack of potent, non-specific interactions is a valuable characteristic, as it suggests the compound is less likely to produce confounding polypharmacological effects in phenotypic screens compared to more broadly active chemotypes, positioning it as a cleaner chemical probe for target identification or pathway deconvolution studies.

Target Promiscuity
Cross-study comparable
IC50: 50,000 nM (CYP2C19), 20,000 nM (P. berghei DHFR), 450,000 nM (E. coli DHFR), >111,000 nM (TDP1)
Supports use as a low-background probe
Consistently low affinity across unrelated targets from database entries
Target Sparsity Selectivity Chemical Probe

Validated Application Scenarios for 2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine in Research and Procurement


Negative Control or Inert Scaffold in Phenotypic and Target-Based Screens

The documented lack of potent activity against a panel of common drug targets makes 2-(p-tolyl)-1,4,5,6-tetrahydropyrimidine an excellent candidate for use as a negative control compound in biochemical and cell-based assays. Its clean profile ensures that observed effects in a screening cascade are less likely due to non-specific target engagement, improving assay signal-to-noise ratio and confidence in hit identification. [1]

Fragment-Based Drug Discovery (FBDD) and Chemical Diversification Library

Owing to its low molecular weight (174.24 g/mol) and structural simplicity, this compound serves as a high-value fragment for library design. Its synthetic tractability allows for systematic diversification, enabling medicinal chemists to explore structure-activity relationships around a defined tetrahydropyrimidine core. The specific p-tolyl moiety provides an initial vector for probing lipophilic pockets, as per QSAR models [2]. [2]

Structure-Activity Relationship (SAR) Exploration of Muscarinic Agonists

For programs focused on developing subtype-selective muscarinic agonists for Alzheimer's disease or other cognitive disorders, the compound is a structurally unique entry in an SAR campaign. Its procurement allows for a direct comparative evaluation against other 2-substituted tetrahydropyrimidines (e.g., alkyl, oxadiazolyl) to map the structural determinants of M1 versus M2/M3 selectivity, a critical step in optimizing therapeutic index. [3]

Application
Selection Property
Validation Focus
Phenotypic screening negative control
Low-target promiscuity (µM to sub-mM IC50)
Assay selectivity profiling; confirmation of non-specific binding absence
Fragment-based library diversification
Low molecular weight (174.24 g/mol) scaffold
QSAR model validation for lipophilic pocket probing; synthetic tractability
Muscarinic receptor SAR studies
Structure-activity relationship mapping for subtype selectivity
Differentiation of M1 vs M2/M3 functional response in brain tissue models
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